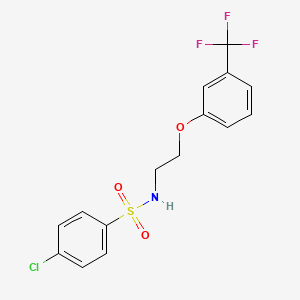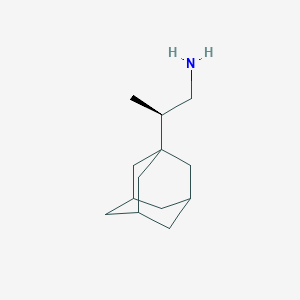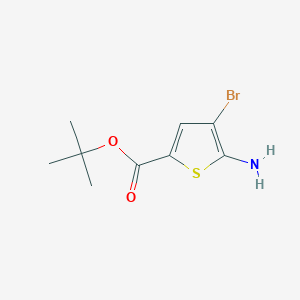![molecular formula C9H14F3N B2588348 [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine CAS No. 2172561-78-1](/img/structure/B2588348.png)
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine” is a spiro compound, which means it has two rings that share a single atom . The compound contains a trifluoromethyl group (-CF3), which is a common functional group in organic chemistry known for its high electronegativity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a seven-membered ring (heptane) connected to a three-membered ring (propane) at one carbon atom . The trifluoromethyl group is likely attached to the carbon atom at the 2-position of the heptane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoromethyl group in this compound is highly electronegative, which could influence its reactivity and interactions with other compounds .Aplicaciones Científicas De Investigación
Agrochemical Industry
The trifluoromethyl group is a common structural motif in agrochemicals due to its ability to enhance the biological activity and physical properties of compounds. Derivatives of trifluoromethylpyridines, which may include the spiro[3.3]heptan-2-yl structure, are used extensively in crop protection. They help in defending crops against pests and diseases, contributing to increased agricultural productivity .
Pharmaceutical Industry
Compounds with the trifluoromethyl group, such as our subject compound, are also prevalent in pharmaceuticals. They are part of the active ingredients in several medications due to their unique physicochemical properties. These compounds can interact with biological systems in ways that can be beneficial for treating various diseases .
Veterinary Medicine
Similar to their use in human pharmaceuticals, trifluoromethyl derivatives are used in veterinary medicine. They contribute to the development of treatments for animals, ensuring the health and productivity of livestock, which is crucial for food supply and safety .
Synthesis of Fluorinated Organic Chemicals
The compound can serve as an intermediate in the synthesis of fluorinated organic chemicals. These chemicals are important for developing new materials with unique properties, such as increased resistance to solvents and thermal stability .
Development of Functional Materials
The unique characteristics of the trifluoromethyl group, possibly including the spiro[3.3]heptan-2-yl structure, are leveraged in the creation of functional materials. These materials have applications in various fields, including electronics, coatings, and advanced manufacturing processes .
Chemical Research and Innovation
The compound’s structure is valuable for chemical research, particularly in the exploration of new synthetic pathways and reactions. It can be used to develop novel methodologies for constructing complex organic molecules, which can lead to breakthroughs in various scientific disciplines .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N/c10-9(11,12)8(6-13)4-7(5-8)2-1-3-7/h1-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYGGGSSRYJVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-isobutyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2588267.png)



![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide](/img/structure/B2588278.png)
![Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2588279.png)

![2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B2588283.png)
![4-[2-(4-Methoxyphenyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2588284.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide](/img/structure/B2588285.png)

